Cas no 152693-33-9 ((1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol)
(1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,2-chloro-a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)-
- Benzenemethanol, 2-chloro-a-[[(1,1-dimethylethyl)amino]methyl]-, (aR)- (9CI)
- Benzenemethanol, 2-chloro-a-[[(1,1-dimethylethyl)amino]methyl]-, (R)-
- (R)-Tulobuterol
- (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol
- Z2001932323
- (1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol
-
- MDL: MFCD30145606
- Inchi: 1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1
- InChI Key: YREYLAVBNPACJM-NSHDSACASA-N
- SMILES: ClC1C=CC=CC=1[C@H](CNC(C)(C)C)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 191
- Topological Polar Surface Area: 32.299
(1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318275-0.05g |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol |
152693-33-9 | 90% | 0.05g |
$628.0 | 2023-09-05 | |
| Enamine | EN300-318275-0.1g |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol |
152693-33-9 | 90% | 0.1g |
$757.0 | 2023-09-05 | |
| Enamine | EN300-318275-1.0g |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol |
152693-33-9 | 1g |
$0.0 | 2023-06-07 | ||
| 1PlusChem | 1P00B94M-50mg |
(R)-Tulobuterol |
152693-33-9 | 90% | 50mg |
$839.00 | 2023-12-21 | |
| 1PlusChem | 1P00B94M-100mg |
(R)-Tulobuterol |
152693-33-9 | 90% | 100mg |
$998.00 | 2023-12-21 |
(1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol
Compound Introduction: (1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol (CAS No. 152693-33-9)
The compound (1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol, identified by its CAS number 152693-33-9, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This chiral amine derivative features a complex structural framework that includes a secondary amine group substituted with a tert-butylamino moiety and an aromatic ring bearing a chloro substituent. Such structural motifs are often explored for their potential biological activity, particularly in the development of novel therapeutic agents.
Recent advancements in the field of drug discovery have highlighted the importance of stereochemistry in determining the efficacy and selectivity of pharmacological compounds. The (1R) configuration of this molecule, specifically at the carbon atom adjacent to the hydroxyl group, is a critical aspect that influences its interactions with biological targets. The presence of a bulky tert-butylamino group not only contributes to the overall steric profile but also modulates the compound's solubility and metabolic stability, which are crucial parameters in drug design.
The aromatic component, namely 2-chlorophenyl, introduces electronic and steric effects that can significantly impact the compound's binding affinity to biological receptors. In particular, halogenated aromatic rings are frequently employed in medicinal chemistry due to their ability to enhance binding interactions through dipole-dipole interactions and hydrogen bonding. The chloro substituent at the para position relative to the hydroxyl group further enhances these interactions, making this compound a promising candidate for further investigation.
In light of current research trends, this compound has garnered attention for its potential applications in the treatment of neurological disorders. Studies have suggested that chiral amine derivatives with similar structural features may exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism. The unique combination of a secondary amine and an aromatic ring with electron-withdrawing groups positions this molecule as a candidate for modulating central nervous system activity. Preliminary computational studies have indicated favorable pharmacokinetic properties, including adequate oral bioavailability and reduced susceptibility to metabolic degradation.
Furthermore, the synthesis of this compound presents an interesting challenge for organic chemists due to its complex stereochemical requirements. The stereocontrol at the chiral center is essential to ensure the desired enantiomeric purity, which is critical for achieving therapeutic efficacy while minimizing off-target effects. Modern synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been explored to achieve high yields of the desired enantiomer with minimal racemization.
The role of computational chemistry in optimizing the synthesis and properties of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures before experimental synthesis. These approaches not only save time and resources but also provide valuable insights into the structural determinants of biological activity. By integrating experimental data with computational predictions, researchers can refine their strategies for developing more effective therapeutic agents.
As interest in personalized medicine grows, compounds like (1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol (CAS No. 152693-33-9) are being evaluated for their potential use in targeted therapies tailored to individual patient profiles. The structural complexity of this molecule allows for modifications that could enhance its specificity for particular disease pathways or genetic markers. Such advancements underscore the importance of continued research in developing innovative chemical entities that address unmet medical needs.
The industrial significance of this compound extends beyond academic research, as pharmaceutical companies seek novel scaffolds for drug development. The combination of stereochemical complexity and functional diversity makes it an attractive candidate for further exploration in both preclinical and clinical settings. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate laboratory findings into tangible therapeutic benefits.
In conclusion, (1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol represents a promising entity in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, coupled with recent advancements in synthetic and computational methodologies, position it as a valuable asset in ongoing drug discovery efforts. Continued investigation into its biological activity and pharmacokinetic properties will further elucidate its therapeutic potential and contribute to the development of next-generation medications.
152693-33-9 ((1R)-2-(Tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)